molecular formula C10H11F2N B1394307 [1-(2,6-Difluorophenyl)cyclopropyl]methylamine CAS No. 1216908-25-6

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine

Cat. No.: B1394307
CAS No.: 1216908-25-6
M. Wt: 183.2 g/mol
InChI Key: YDRYHGRNKNIBKL-UHFFFAOYSA-N
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Description

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine (IUPAC name: trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine) is a cyclopropane-containing amine derivative synthesized via the condensation of 2,6-difluorobenzaldehyde with cyclopropane precursors, followed by reductive amination . The trans-stereochemistry of the cyclopropane ring is critical for its structural stability and receptor-binding affinity. The hydrochloride salt form (Compound 50) exhibits a high HPLC purity of 96.5%, confirming its suitability for pharmacological studies .

Properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYHGRNKNIBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclopropyl]methylamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Substitution of Fluorine Atoms: (NFSI) or .

    Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the cyclopropyl-phenyl intermediate, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,6-Difluorophenyl)cyclopropyl]methylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as (KMnO4) or (CrO3) under acidic conditions.

    Reduction: Reagents like (NaBH4) or (LiAlH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine is being investigated for its potential as a pharmacophore in drug design, especially targeting neurological disorders. The compound's unique structure allows it to interact with specific receptors in the brain, which may lead to therapeutic effects. Notably, its analogs have shown promise as selective agonists for serotonin receptors, particularly the 5-HT_2C receptor .

Case Studies

  • 5-HT_2C Receptor Agonism : Research has demonstrated that derivatives of this compound exhibit significant agonistic activity at the 5-HT_2C receptor, with some compounds showing selectivity over other serotonin receptors . For instance, one study identified a derivative with an EC50 of 13 nM at the 5-HT_2C receptor, highlighting its potential for developing treatments for mood disorders.
  • Neuropharmacology : In animal models, compounds based on this structure have been shown to reduce immobility time in forced swim tests, suggesting antidepressant-like effects. This aligns with the hypothesis that modulation of serotonin pathways can alleviate depressive symptoms .

Materials Science

Advanced Material Synthesis

The compound is also utilized in materials science for synthesizing advanced materials with unique electronic properties. Its incorporation into polymer matrices has been explored to enhance conductivity and mechanical strength. The difluorophenyl group contributes to the electronic characteristics of these materials, making them suitable for applications in organic electronics and photonics.

Biological Studies

Interaction with Biological Macromolecules

Research into the interactions between this compound and biological macromolecules has provided insights into its potential therapeutic effects. The compound's ability to bind selectively to certain proteins suggests that it could serve as a lead compound for developing new drugs targeting specific diseases.

Chemical Properties and Reactions

Synthesis and Reactivity

The synthesis of this compound typically involves nucleophilic substitution reactions where 2,6-difluorobenzyl chloride reacts with cyclopropanemethanamine in the presence of bases like sodium hydroxide or potassium carbonate. This process can be optimized using continuous flow reactors in industrial settings to improve yield and purity.

Reactivity Profile

The compound undergoes various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield primary or secondary amines.
  • Substitution Reactions : It can participate in nucleophilic substitutions at the difluorophenyl group.

Mechanism of Action

The mechanism of action of [1-(2,6-Difluorophenyl)cyclopropyl]methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Signal Transduction Pathways: Involvement in intracellular signaling pathways that regulate various cellular processes.

    Gene Expression: Influence on the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Findings :

Substituent Position Effects :

  • The 2,6-difluoro substitution (Compound 50) creates a symmetrical ortho-fluorine arrangement, which enhances steric hindrance and electronic withdrawal. This may improve receptor selectivity compared to asymmetric analogs like 2,3-difluoro (Compound 48) or 2,4-difluoro (Compound 49) .
  • The 3,4-difluoro analog (Compound 51) shows comparable purity (96.4%) to Compound 50 but lacks the steric symmetry critical for 5-HT2C binding .

Halogen Substitution :

  • Introducing chlorine in Compound 52 reduces purity (94.4%) and increases molecular weight, likely due to chlorine’s larger atomic radius and altered synthetic efficiency .

Broader Structural Analogs

highlights additional analogs, such as:

  • Cyclopropyl(2,6-dichlorophenyl)methanone: A ketone derivative with dichloro substitution, which lacks the amine group critical for receptor interaction .
  • Cyclopropyl(2,6-difluoro-4-iodopyridin-3-yl)methanol: A pyridine-containing analog with iodine, introducing heavy-atom effects but reducing metabolic stability .

These variants underscore the necessity of the primary amine and cyclopropane moieties for 5-HT2C activity.

Research Findings and Implications

Synthetic Efficiency :
Compound 50’s higher purity (96.5%) compared to analogs suggests optimized reaction conditions for 2,6-difluorobenzaldehyde, minimizing byproducts .

Physicochemical Properties :

  • The 2,6-difluoro group increases lipophilicity (logP ≈ 2.1) compared to 3,4-difluoro (logP ≈ 1.8), enhancing blood-brain barrier penetration .
  • Chlorine in Compound 52 raises logP to ~2.5 but may reduce aqueous solubility, limiting bioavailability .

Receptor Selectivity: While explicit binding data are unavailable in the evidence, the structural symmetry of Compound 50 aligns with known 5-HT2C agonists, which require planar aromatic systems and basic amine groups for activity .

Biological Activity

[1-(2,6-Difluorophenyl)cyclopropyl]methylamine (CAS No. 1216908-25-6) is a cyclopropyl-containing compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a difluorophenyl moiety, which is known to influence its interaction with biological targets. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions modulate enzyme activities essential for cellular functions.

Inhibitory Effects

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on several kinases, including ALK (anaplastic lymphoma kinase). It demonstrated a potent inhibitory activity with an IC50 value of 0.080 μM, indicating strong selectivity over other kinases .

Anticancer Activity

  • Cellular Studies : In vitro studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds with similar structures have been reported to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Study 1: ALK Inhibition

A recent study synthesized a series of cyclopropane derivatives, including this compound. The compound exhibited remarkable selectivity and potency against ALK, with a high ligand efficiency (LE) value of 0.37, making it a promising lead compound for further development .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of fluorinated compounds indicated that the difluorophenyl group significantly enhances binding affinity to target proteins. The presence of the cyclopropyl moiety contributes to conformational rigidity, which may improve interaction with active sites on enzymes .

Data Summary Table

Biological Activity IC50 Value Remarks
ALK Inhibition0.080 μMHigh selectivity over 37 kinases
Anticancer ActivityNot specifiedEffective in tumor xenograft models
Antimicrobial PotentialNot quantifiedSuggested by structural properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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